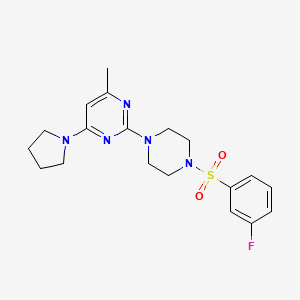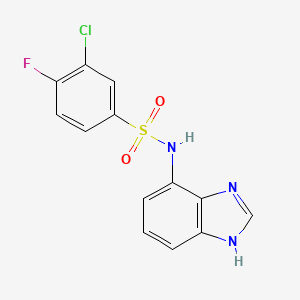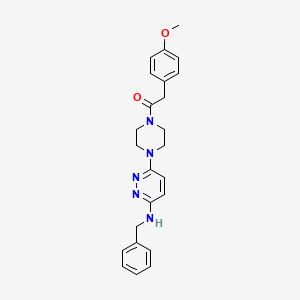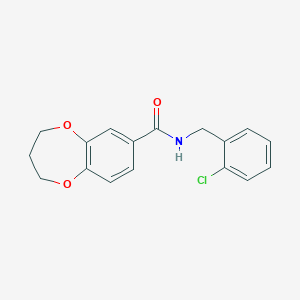![molecular formula C16H22ClN5 B11246865 1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N,4-trimethylcyclohexanamine](/img/structure/B11246865.png)
1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N,4-trimethylcyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N,4-trimethylcyclohexanamine is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a cyclohexanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N,4-trimethylcyclohexanamine typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through a click chemistry approach. The chlorophenyl group is then introduced via a substitution reaction, followed by the attachment of the cyclohexanamine moiety through a series of condensation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N,4-trimethylcyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can target the chlorophenyl group or the tetrazole ring, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of tetrazole oxides, while reduction of the chlorophenyl group can yield various chlorinated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: There is interest in exploring its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N,4-trimethylcyclohexanamine is not well understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its tetrazole and chlorophenyl groups. These interactions could modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-phenyl-1H-tetrazole: Similar in structure but lacks the chlorophenyl and cyclohexanamine groups.
4-chlorophenyl-1H-tetrazole: Contains the chlorophenyl group but lacks the cyclohexanamine moiety.
N,N,4-trimethylcyclohexanamine: Contains the cyclohexanamine moiety but lacks the tetrazole and chlorophenyl groups.
Uniqueness
1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N,4-trimethylcyclohexanamine is unique due to the combination of its tetrazole ring, chlorophenyl group, and cyclohexanamine moiety. This unique structure may confer specific properties and reactivity that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C16H22ClN5 |
|---|---|
Peso molecular |
319.83 g/mol |
Nombre IUPAC |
1-[1-(4-chlorophenyl)tetrazol-5-yl]-N,N,4-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C16H22ClN5/c1-12-8-10-16(11-9-12,21(2)3)15-18-19-20-22(15)14-6-4-13(17)5-7-14/h4-7,12H,8-11H2,1-3H3 |
Clave InChI |
PJZAJNUBOZLQSC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(C2=NN=NN2C3=CC=C(C=C3)Cl)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(4-fluorophenyl)furan-2-yl]-N-(propan-2-yl)propanamide](/img/structure/B11246783.png)



![4-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine](/img/structure/B11246811.png)
![N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11246825.png)

![N-Cyclohexyl-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide](/img/structure/B11246841.png)
![2-{[4-Methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11246852.png)

![1-[5-Propanoyl-6-(5,6,7,8-tetrahydronaphthalen-2-YL)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one](/img/structure/B11246863.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B11246868.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246875.png)
![6-Fluoro-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B11246888.png)
